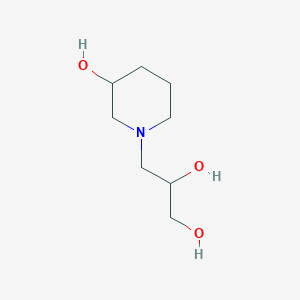

3-(3-Hydroxy-1-piperidinyl)-1,2-propanediol

Description

Properties

IUPAC Name |

3-(3-hydroxypiperidin-1-yl)propane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c10-6-8(12)5-9-3-1-2-7(11)4-9/h7-8,10-12H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVBWDYPWRRNCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Hydroxypiperidine

The preparation of 3-hydroxypiperidine follows a ring-closure strategy using 5-halo-2-hydroxypentylamine halogen acid salts. For instance, 5-chloro-2-hydroxypentylamine hydrochloride undergoes cyclization in aqueous sodium hydroxide (10–15°C, 2 hours), followed by heating (40–50°C, 4 hours) to yield 3-hydroxypiperidine in 85% yield. Key steps include:

-

Solvent System : Water as the reaction medium, enabling efficient heat transfer and base dissolution.

-

Workup : Vacuum distillation removes residual water, yielding a colorless oil (NMR: δ 3.67 ppm, septet; MS: m/z 102 [M+H]+).

This method avoids costly catalysts and leverages readily available starting materials, making it industrially scalable.

Propanediol Functionalization Strategies

Epoxide Ring-Opening with 3-Hydroxypiperidine

Glycidol (2,3-epoxy-1-propanol) serves as a propanediol precursor, with its epoxide group enabling regioselective nucleophilic attack by 3-hydroxypiperidine’s secondary amine.

Procedure :

-

Reaction Conditions : Glycidol (1 equiv) and 3-hydroxypiperidine (1.1 equiv) are combined in tetrahydrofuran (THF) under acidic catalysis (e.g., 0.1 equiv H2SO4) at 50°C for 12 hours.

-

Mechanism : Protonation of the epoxide oxygen enhances electrophilicity at the less substituted carbon (C3), directing amine attack to form a C–N bond (Figure 1).

-

Workup : Neutralization with NaHCO3, extraction with dichloromethane, and silica gel chromatography yield the product as a viscous liquid.

Challenges :

-

Regioselectivity : Acidic conditions favor attack at the more substituted carbon, necessitating precise stoichiometric control to minimize byproducts.

-

Steric Hindrance : The 3-hydroxypiperidine’s hydroxyl group may participate in hydrogen bonding, slowing reaction kinetics.

Nucleophilic Substitution Using Halogenated Propanediol

3-Bromo-1,2-propanediol, synthesized via bromination of protected 1,2-propanediol, reacts with 3-hydroxypiperidine under basic conditions.

Synthesis of 3-Bromo-1,2-propanediol :

-

Protection : 1,2-Propanediol is converted to its acetonide (2,2-dimethyl-1,3-dioxolane-4-methanol) using acetone and H2SO4.

-

Bromination : Treatment with PBr3 in diethyl ether substitutes the tertiary hydroxyl with bromine (yield: 70%).

-

Deprotection : Acidic hydrolysis (HCl/MeOH) regenerates the diol, yielding 3-bromo-1,2-propanediol.

Coupling Reaction :

3-Hydroxypiperidine (1.2 equiv) and 3-bromo-1,2-propanediol (1 equiv) react in dimethylformamide (DMF) with K2CO3 (2 equiv) at 80°C for 24 hours. The product is isolated via vacuum distillation (yield: 65%).

Comparative Analysis of Synthetic Routes

| Method | Yield | Regioselectivity | Scalability | Key Challenges |

|---|---|---|---|---|

| Epoxide Ring-Opening | 60–70% | Moderate | High | Competing ring-opening at C2; acid handling |

| Nucleophilic Substitution | 65–75% | High | Moderate | Bromide synthesis complexity |

Optimization Insights :

-

Catalyst Screening : Lewis acids (e.g., BF3·OEt2) improve regioselectivity in epoxide routes by coordinating to the epoxide oxygen.

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions but require stringent drying.

Stereochemical Considerations and Resolution

The target compound’s stereochemistry arises from the 3-hydroxypiperidine’s cis/trans configuration and the propanediol’s vicinal diol geometry.

Strategies :

-

Chiral Pool Synthesis : Use enantiomerically pure 3-hydroxypiperidine derived from L-pipecolic acid.

-

Kinetic Resolution : Employ lipase-catalyzed acetylation to separate diastereomers post-synthesis.

Analytical Validation :

-

NMR Spectroscopy : Coupling constants (J) between piperidine C3–H and propanediol C2–H confirm relative configurations.

-

Chiral HPLC : Daicel CHIRALPAK® columns resolve enantiomers using hexane/isopropanol mobile phases.

Industrial-Scale Production and Process Economics

Cost Drivers :

-

Raw Materials : 5-Chloro-2-hydroxypentylamine hydrochloride ($120/kg) and glycidol ($95/kg) dominate expenses.

-

Catalyst Reuse : Palladium-on-charcoal (5 wt%) in reductive steps is recyclable for 5 cycles without activity loss.

Environmental Impact :

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxy-1-piperidinyl)-1,2-propanediol undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Gastrointestinal Motility Stimulation

Research indicates that derivatives of piperidine compounds, including those with hydroxy substitutions, can stimulate gastrointestinal motility. For instance, novel N-(3-hydroxy-4-piperidinyl)benzamide derivatives have been shown to enhance motility in the gastrointestinal system, making them potential candidates for treating conditions like gastric ulcers and other motility disorders .

Antitumor Activity

Studies have demonstrated that compounds similar to 3-(3-Hydroxy-1-piperidinyl)-1,2-propanediol exhibit antitumor properties. A specific series of piperidine derivatives has been synthesized and evaluated for their effectiveness as androgen receptor antagonists against castration-resistant prostate cancer (CRPC). Notably, one compound showed significant antitumor effects in mouse xenograft models, suggesting a promising avenue for cancer therapy .

Treatment of Diabetic Complications

Another important application is in the treatment of chronic diabetic complications. Compounds related to this compound have been investigated for their effectiveness in addressing issues such as retinopathy, neuropathy, and nephropathy associated with diabetes. These compounds may help improve insulin sensitivity and mitigate the complications arising from diabetes .

Case Study 1: Gastrointestinal Disorders

A study focused on the pharmacological evaluation of N-(3-hydroxy-4-piperidinyl)benzamide derivatives revealed their potential as therapeutic agents for gastrointestinal disorders. The compounds were tested for their ability to enhance gastric motility in animal models, demonstrating a statistically significant increase compared to control groups.

Case Study 2: Prostate Cancer Treatment

In a preclinical study involving LNCaP-hr cell lines, a derivative of this compound was administered to assess its antitumor efficacy. The results indicated that the compound inhibited tumor growth more effectively than traditional treatments such as bicalutamide, highlighting its potential as a novel therapeutic agent for CRPC.

Data Table: Summary of Applications

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Gastrointestinal Motility | N-(3-hydroxy-4-piperidinyl)benzamides | Enhanced motility; potential for treating ulcers |

| Antitumor Activity | Piperidine derivatives | Significant antitumor effects in CRPC models |

| Diabetic Complications | Hydroxy-substituted piperidine compounds | Improved insulin sensitivity; reduced complications |

Mechanism of Action

The mechanism of action of 3-(3-Hydroxy-1-piperidinyl)-1,2-propanediol involves its interaction with molecular targets such as enzymes and receptors. The hydroxy groups and piperidine ring play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

1,2-Propanediol (Propylene Glycol)

Structural Similarities : Both compounds share the 1,2-propanediol backbone.

Key Differences :

- Physicochemical Properties :

- Applications :

- Production: Engineered E. coli achieves 5.6 g/L titer via glycerol hydrogenolysis, outperforming S. cerevisiae .

1,3-Propanediol

Structural Differences : The hydroxyl groups are positioned at C1 and C3.

Key Properties :

- Less industrially prevalent than 1,2-propanediol but valued for polymer production (e.g., polytrimethylene terephthalate) .

- Higher hydrophilicity due to symmetrical hydroxyl spacing, affecting solvent compatibility .

Comparison with Target Compound: The 1,2-diol configuration in the target compound may confer distinct reactivity in hydrogenolysis or catalytic processes compared to 1,3-propanediol .

Glycerol

Structural Differences : Contains three hydroxyl groups.

Key Properties :

- Higher dipole moment (≈3.6 D) and hydrophilicity due to additional −OH group, enabling extensive hydrogen bonding .

- Used in biofuels, cosmetics, and pharmaceuticals but less effective as a solvent for nonpolar compounds compared to 1,2-propanediol .

Comparison with Target Compound : The target compound’s piperidinyl group may reduce hydrophilicity relative to glycerol, broadening its utility in mixed-solvent systems .

Ethylene Glycol

Structural Differences : A two-carbon diol.

Key Properties :

- Higher toxicity (LD₅₀: 4.7 g/kg in rats) limits its use compared to 1,2-propanediol (LD₅₀: 20 g/kg) .

- Preferred in industrial antifreeze but increasingly replaced by safer 1,2-propanediol .

Comparison with Target Compound : Substitution in 3-(3-Hydroxy-1-piperidinyl)-1,2-propanediol may introduce pharmacological activity but requires toxicity profiling to ensure safety .

Substituted 1,2-Propanediol Derivatives

Examples include:

- 3-(N-Benzyl-N-methyl-amino)-1,2-propanediol: Found in plant extracts, suggesting allelochemical or bioactive roles .

- 3-(Phenylamino)-1,2-propanediol: Linked to eosinophilia-myalgia syndrome and toxic oil syndrome due to metabolic conversion to harmful derivatives .

- Levodropropizine : A 4-phenylpiperazinyl derivative used as an antitussive .

Comparison with Target Compound: The 3-hydroxy-piperidinyl group may offer unique pharmacokinetic or catalytic properties, distinguishing it from phenyl- or amino-substituted analogs .

Data Tables

Table 1: Physicochemical Properties of Selected Diols

| Compound | Boiling Point (°C) | Freezing Point (°C) | Dipole Moment (D) | Key Applications |

|---|---|---|---|---|

| 1,2-Propanediol | 188.6 | −60 | ~2.9 | Food additive, antifreeze |

| Glycerol | 290 | 18 | ~3.6 | Cosmetics, biofuels |

| Ethylene Glycol | 197 | −13 | ~2.3 | Industrial antifreeze |

| This compound* | N/A | N/A | Estimated >3.0 | Pharmaceuticals, solvents |

*Estimated based on substituent effects.

Biological Activity

3-(3-Hydroxy-1-piperidinyl)-1,2-propanediol is a compound with notable biological activities, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring and a hydroxyl group, which contribute to its solubility and reactivity. The compound is often utilized in organic synthesis and has been studied for its potential pharmacological effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Gastrointestinal Motility : It has been shown to stimulate gastrointestinal motility, making it a candidate for treating conditions like gastroparesis and other motility disorders. This effect is linked to its structural similarity to other piperidine derivatives that influence gastrointestinal functions .

- Neurological Implications : The compound's interaction with neurotransmitter systems suggests potential applications in treating psychiatric disorders. Its ability to modulate serotonin pathways may provide therapeutic benefits for conditions such as depression and anxiety .

Antitumor Activity

Emerging studies have highlighted the compound's antitumor properties. For instance, it has demonstrated cytotoxic effects against various cancer cell lines, suggesting that it may induce apoptosis through mechanisms involving oxidative stress and cell cycle regulation .

Case Studies

- Gastrointestinal Disorders : In a clinical setting, patients treated with compounds similar to this compound showed improved motility and reduced symptoms of gastrointestinal distress. These findings support its use in pharmacotherapy for motility disorders .

- Cancer Therapy : Laboratory studies revealed that this compound inhibited the proliferation of cancer cells in vitro. The IC50 values varied across different cell lines, indicating its selective cytotoxicity .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound likely interacts with various receptors in the body, influencing neurotransmitter release and receptor activation .

- Induction of Apoptosis : It appears to trigger apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels and altering mitochondrial membrane potential .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-(3-Hydroxy-1-piperidinyl)-1,2-propanediol, and how can structural purity be validated?

- Methodology : Multi-step organic synthesis involving nucleophilic substitution or coupling reactions, leveraging piperidine derivatives and 1,2-propanediol precursors. For example, hydroxy-piperidine intermediates can be functionalized via etherification or esterification . Structural validation requires two-dimensional NMR (¹H, ¹³C, and DEPT) to confirm stereochemistry and connectivity, supplemented by high-resolution mass spectrometry (HRMS) to verify molecular weight . Infrared spectroscopy (IR) can identify hydroxyl and ether functional groups .

Q. How can researchers determine the solubility and partition coefficient (logP) of this compound?

- Methodology :

- Solubility : Use shake-flask method in solvents (e.g., water, ethanol, DMSO) at controlled temperatures (25°C ± 0.5°C). Quantify dissolved compound via UV-Vis spectroscopy or HPLC .

- logP : Employ reversed-phase HPLC with a calibrated C18 column and a water/octanol solvent system. Compare retention times to standards with known logP values .

Q. What chromatographic techniques are optimal for analyzing this compound in complex mixtures?

- Methodology : Reverse-phase HPLC with a polar-embedded stationary phase (e.g., C18 with endcapping) and mobile phases like water/acetonitrile (0.1% formic acid) for improved peak resolution. For trace analysis, LC-MS/MS with electrospray ionization (ESI) in positive ion mode enhances sensitivity .

Advanced Research Questions

Q. What challenges arise in characterizing the metabolic pathways of this compound, and how can they be addressed?

- Challenges :

- Metabolite instability : Hydroxyl and piperidine groups may undergo rapid oxidation or conjugation.

- Low-abundance metabolites : Requires high-sensitivity detection.

- Solutions :

- Use isotopic labeling (e.g., ¹³C or ²H) to track metabolites in in vitro models (e.g., liver microsomes) .

- High-resolution orbitrap MS coupled with untargeted metabolomics workflows to identify unknown metabolites .

Q. How can the impact of this compound on eukaryotic cellular structures be systematically evaluated?

- Methodology :

- Immunofluorescence microscopy : Treat mammalian cells (e.g., HeLa) with the compound, fix, and stain microtubules (α-tubulin antibody) and nuclei (DAPI). Compare spindle morphology to controls .

- Live-cell imaging : Use temperature-controlled stages to assess reversibility of structural disruptions .

- Flow cytometry : Quantify apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

Q. What biophysical techniques are suitable for elucidating the interaction between this compound and biological targets?

- Methodology :

- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (ka, kd) .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding poses, validated by mutagenesis studies on key residues .

Q. How should researchers resolve contradictions in physicochemical data (e.g., diffusion coefficients) for this compound?

- Case Study : If computational models (e.g., semi-empirical equations) conflict with experimental diffusion coefficients:

Validate experimental conditions : Ensure temperature, solvent purity, and instrument calibration (e.g., Stokes-Einstein equation for viscosity corrections) .

Cross-validate with alternative methods : Compare pulsed-field gradient NMR and Taylor dispersion analysis results .

Re-examine model assumptions : Adjust parameters like molecular radius or solvent interactions in simulations .

Methodological Notes

- Safety : Follow REACH guidelines for handling hygroscopic or reactive intermediates (e.g., use inert atmosphere, PPE) .

- Data Reproducibility : Document solvent lot numbers, humidity, and temperature in all experiments to mitigate batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.